molecular formula C16H22BrNO4S B2379650 2-bromo-N-((4-(2-hydroxyethoxy)tetrahydro-2H-thiopyran-4-yl)methyl)-5-methoxybenzamide CAS No. 2309750-02-3

2-bromo-N-((4-(2-hydroxyethoxy)tetrahydro-2H-thiopyran-4-yl)methyl)-5-methoxybenzamide

Cat. No. B2379650
CAS RN: 2309750-02-3
M. Wt: 404.32
InChI Key: WJKRNPSUYAUARR-UHFFFAOYSA-N
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Description

2-bromo-N-((4-(2-hydroxyethoxy)tetrahydro-2H-thiopyran-4-yl)methyl)-5-methoxybenzamide is a useful research compound. Its molecular formula is C16H22BrNO4S and its molecular weight is 404.32. The purity is usually 95%.
BenchChem offers high-quality 2-bromo-N-((4-(2-hydroxyethoxy)tetrahydro-2H-thiopyran-4-yl)methyl)-5-methoxybenzamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-bromo-N-((4-(2-hydroxyethoxy)tetrahydro-2H-thiopyran-4-yl)methyl)-5-methoxybenzamide including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

  • Photosensitizer for Cancer Treatment :

    • A related compound, zinc phthalocyanine substituted with a similar benzamide derivative, has been shown to have excellent potential as a photosensitizer in photodynamic therapy for cancer treatment due to its good fluorescence properties and high singlet oxygen quantum yield (Pişkin, Canpolat, & Öztürk, 2020).
  • In Vitro and In Vivo Metabolism Studies :

    • While not directly related to 2-bromo-N-((4-(2-hydroxyethoxy)tetrahydro-2H-thiopyran-4-yl)methyl)-5-methoxybenzamide, other bromo-substituted benzamides have been studied for their metabolism in vitro and in vivo. These studies are important for understanding the metabolic pathways and potential toxic effects of similar compounds (Carmo et al., 2005).
  • Potential in Treating Neurological Disorders :

    • Benzamides with similar structures have been evaluated for their antidopaminergic properties, indicating potential use in treating neurological disorders such as schizophrenia. These studies provide insights into the structure-activity relationship that could be relevant for the development of new therapeutic agents (Högberg et al., 1990).
  • Carbonic Anhydrase Inhibitory Properties :

    • Bromophenols and methoxyphenol derivatives, which are structurally similar to 2-bromo-N-((4-(2-hydroxyethoxy)tetrahydro-2H-thiopyran-4-yl)methyl)-5-methoxybenzamide, have shown promise as inhibitors of carbonic anhydrase. This enzyme is important in various physiological processes, suggesting potential therapeutic applications in treating disorders like glaucoma and epilepsy (Balaydın et al., 2012).
  • Antioxidant and Antibacterial Properties :

    • Bromophenol derivatives from marine algae, structurally related to the compound , have demonstrated potent antioxidant and antibacterial activities. This suggests the potential application of such compounds in food and pharmaceutical industries as natural antioxidants and antibacterials (Li et al., 2012).

properties

IUPAC Name

2-bromo-N-[[4-(2-hydroxyethoxy)thian-4-yl]methyl]-5-methoxybenzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H22BrNO4S/c1-21-12-2-3-14(17)13(10-12)15(20)18-11-16(22-7-6-19)4-8-23-9-5-16/h2-3,10,19H,4-9,11H2,1H3,(H,18,20)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WJKRNPSUYAUARR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=C(C=C1)Br)C(=O)NCC2(CCSCC2)OCCO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H22BrNO4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

404.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-bromo-N-((4-(2-hydroxyethoxy)tetrahydro-2H-thiopyran-4-yl)methyl)-5-methoxybenzamide

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